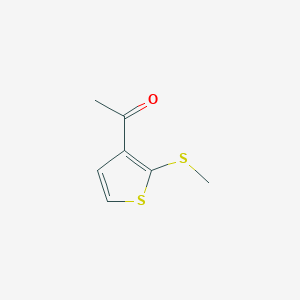
1-(2-(Methylthio)thiophen-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Methylthio)thiophen-3-yl)ethan-1-one is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industry due to their unique chemical properties .
Preparation Methods
The synthesis of 1-(2-(Methylthio)thiophen-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents under specific conditions. For example, the condensation of 2-(methylthio)thiophene with ethanone derivatives in the presence of a catalyst can yield the desired compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-(Methylthio)thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or thiols.
Scientific Research Applications
1-(2-(Methylthio)thiophen-3-yl)ethan-1-one has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(2-(Methylthio)thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its potential antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
1-(2-(Methylthio)thiophen-3-yl)ethan-1-one can be compared with other thiophene derivatives, such as:
1-(2,5-Dimethylthiophen-3-yl)ethan-1-one: Known for its anti-inflammatory properties.
1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: Used as a serotonin antagonist in the treatment of Alzheimer’s disease.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H8OS2 |
|---|---|
Molecular Weight |
172.3 g/mol |
IUPAC Name |
1-(2-methylsulfanylthiophen-3-yl)ethanone |
InChI |
InChI=1S/C7H8OS2/c1-5(8)6-3-4-10-7(6)9-2/h3-4H,1-2H3 |
InChI Key |
LKUBHYMEDSRIAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(SC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


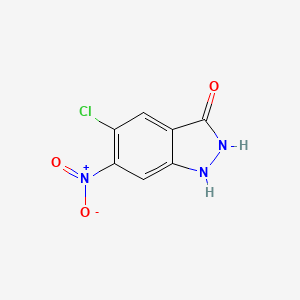
![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid](/img/structure/B12960064.png)
![(10R,13s)-13-[(z,1r)-4-isopropyl-1-methyl-hex-4-enyl]-10-methyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B12960065.png)
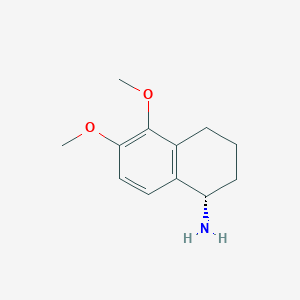
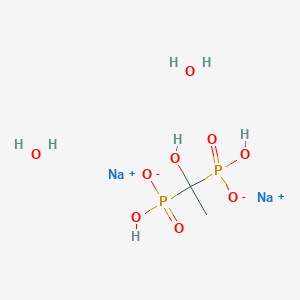
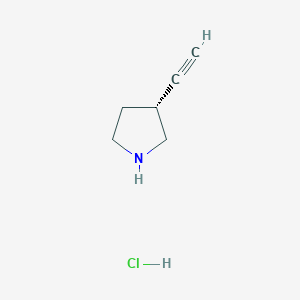
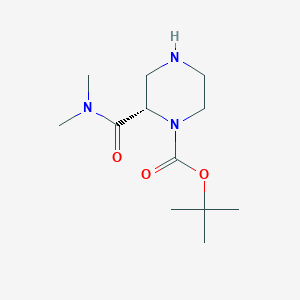
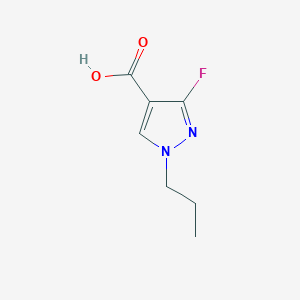
![5-(Methoxycarbonyl)-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B12960094.png)
![3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine](/img/structure/B12960126.png)
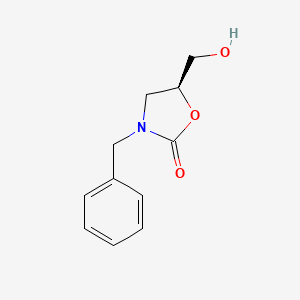
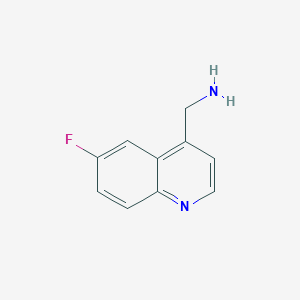
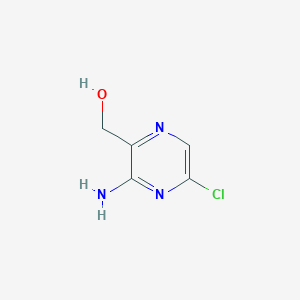
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3(2H)-one](/img/structure/B12960146.png)
